11R-Hede

Overview

Description

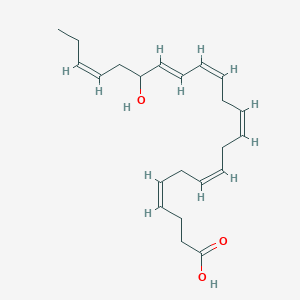

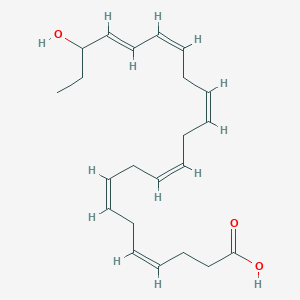

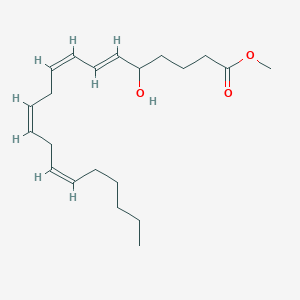

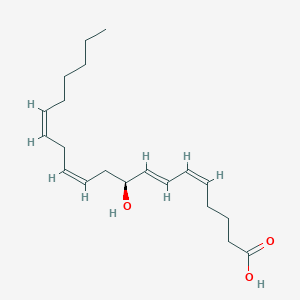

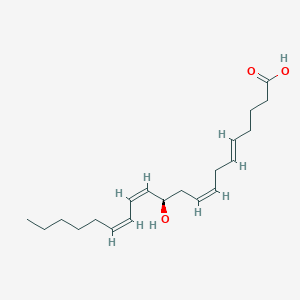

11R-Hede is a synthetic compound that has been used in laboratory experiments for a variety of purposes. This compound, which is also known as 11R-Hydroxy-3-methyl-hexadec-13-enoic acid, is a derivative of linoleic acid, an essential fatty acid found in nature. 11R-Hede has a wide range of applications in scientific research, including its use in biochemical and physiological studies. In

Scientific Research Applications

PET/CT Imaging with 11C-meta-Hydroxyephedrine

The use of 11C-labeled meta-hydroxyephedrine (11C-HED) in PET/CT imaging for visualizing the sympathetic nervous system has been explored. 11C-HED shows rapid uptake in localized tumors of this system. Whole-body imaging using 11C-HED PET/CT is feasible for patients with tumors of the sympathetic nervous system, offering more detailed tumor lesion detection compared to 123I-MIBG SPECT/CT (Franzius et al., 2006).

Hydrogen Embrittlement Mechanisms in Metals

Studies on hydrogen embrittlement (HE) in metals, particularly steels and iron, incorporate 11R-Hede mechanisms such as hydrogen-enhanced localized plasticity (HELP) and hydrogen-enhanced decohesion (HEDE). Advanced experimental methods and multiscale modeling approaches are applied to explore the synergistic activity of HELP and HEDE in different steel grades (Djukic et al., 2019).

Chromatin Structure in Rat Hepatocarcinoma Cells

A chemically induced rat tumor cell line (HeDe) was characterized, showing changes in chromatin structure. The study revealed different chromatin structures between normal hepatocytes and HeDe cells, indicating potential implications for cancer research and treatment (Trencsényi et al., 2007).

Synthesis of 4-[11C]Methylmetaraminol

Research on synthesizing 4-[11C]methylmetaraminol, a PET tracer with increased metabolic stability relative to [11C]HED, has been conducted. The synthesis involved a palladium-catalyzed cross-coupling reaction, aiming to improve assessment of myocardial sympathetic innervation (Langer et al., 2001).

Lunar Laser Ranging with Apollo 11

The first retroreflector array placed on the moon by Apollo 11 facilitated lunar laser ranging (LLR), turning the Earth-moon system into a laboratory for broad investigations, including geophysics and lunar science (Dickey et al., 1994).

Borromean Halo Nuclei Research

Research into Borromean halo nuclei, like 6 He and 11 Li, has been advanced through three-body descriptions and comparisons with three-body calculations for these nuclei (Zhukov et al., 1993).

Catecholamine Uptake and Storage in Transplanted Human Heart

A study using positron emission tomography with [11C]HED showed the potential for sympathetic reinnervation in transplanted human hearts (Schwaiger et al., 1991).

High-Energy-Density (HED) Experimental Facilities

The emergence of high-energy-density (HED) experimental facilities, such as high-energy lasers and Z-pinches, has enabled new experimental science in astrophysics, examining matter under extreme conditions (Remington et al., 2004).

Mechanism of Action

Target of Action

The primary target of 11R-Hede is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

11R-Hede interacts with its target, the COX enzyme, in a lipoxygenase-type reaction . This interaction results in the production of 11R-Hede from 11Z,14Z-eicosadienoic acid .

Biochemical Pathways

The biochemical pathway affected by 11R-Hede involves the conversion of 11Z,14Z-eicosadienoic acid to 11R-Hede via the action of the COX enzyme

Result of Action

It is known that the compound is involved in the production of 11r-hede from 11z,14z-eicosadienoic acid via a lipoxygenase-type reaction . This suggests that 11R-Hede may play a role in inflammatory responses, given the known roles of eicosanoids in inflammation.

properties

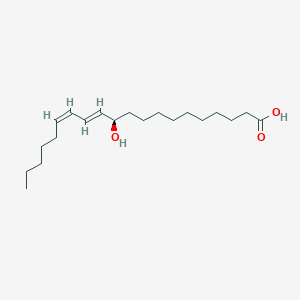

IUPAC Name |

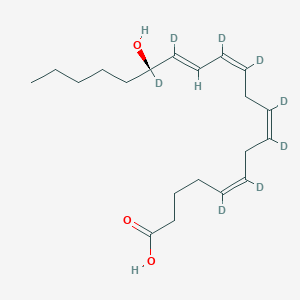

(11R,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-VOYJXKAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@@H](CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.